

2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

molecular weight and formula

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Compound of Interest

Compound Name: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

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Technical Guide: 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a proposed synthesis protocol for **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile**, a key intermediate in various organic syntheses.

Core Compound Data

The fundamental molecular and physical properties of **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** are summarized below.

Property	Value	Citations
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₄	[1][2][3]
Molecular Weight	222.2 g/mol	[1][2][3]
CAS Number	17354-04-0	[1][2][3]
Appearance	Crystalline solid	
Melting Point	110-112 °C	[2]

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile** is not readily available in the cited literature. However, a plausible synthetic route involves the nitration of 3,4-dimethoxyphenylacetonitrile. The following protocol is an adapted procedure based on the known synthesis of related nitrophenyl compounds.

Disclaimer: This is a proposed protocol and should be optimized for safety and yield in a controlled laboratory setting.

Reaction: Nitration of 3,4-dimethoxyphenylacetonitrile.

Materials:

- 3,4-dimethoxyphenylacetonitrile
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%)
- Ice
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Brine
- Anhydrous Magnesium Sulfate
- Ethanol

Procedure:

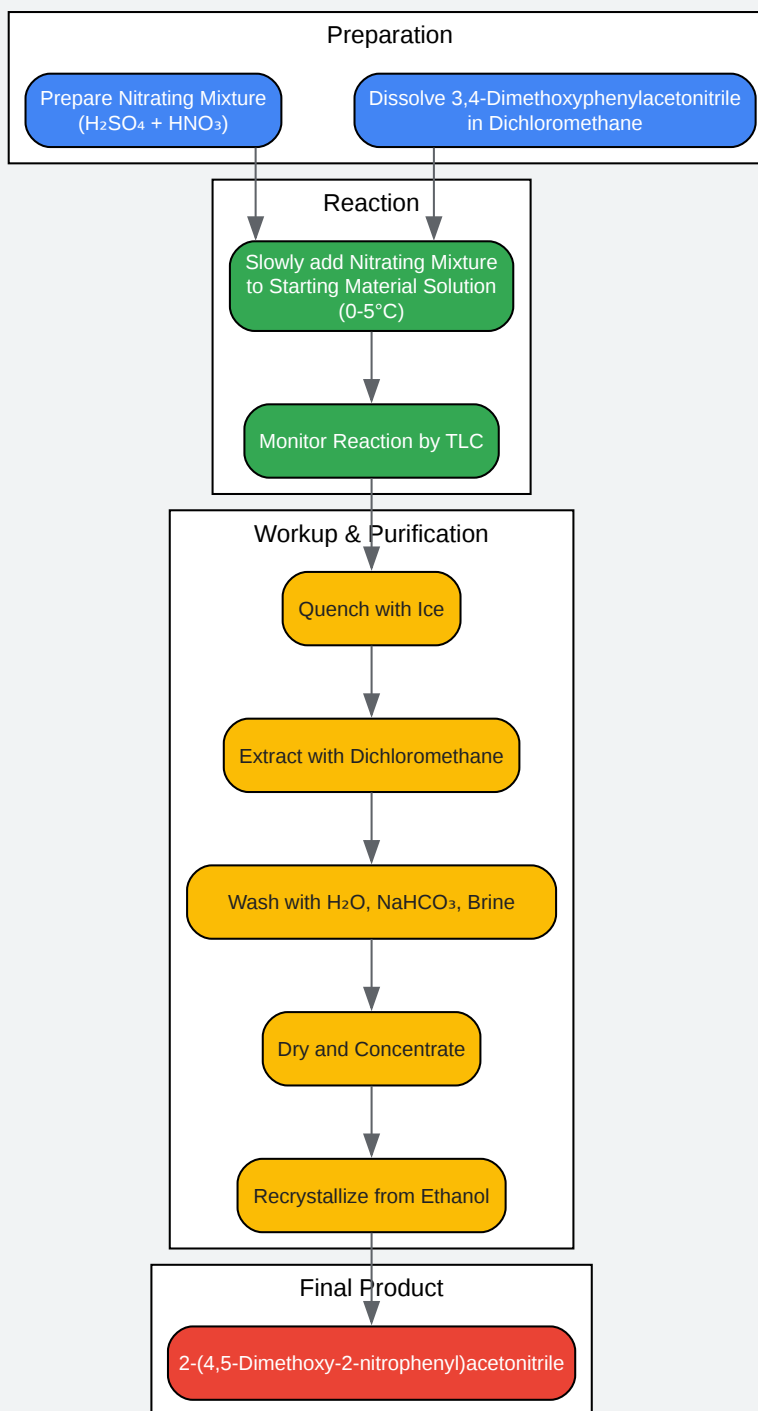
- Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 volume ratio with constant stirring. Maintain the temperature below 10°C.

- **Dissolution of Starting Material:** Dissolve 3,4-dimethoxyphenylacetonitrile in dichloromethane in a separate flask.
- **Nitration Reaction:** Slowly add the nitrating mixture dropwise to the solution of 3,4-dimethoxyphenylacetonitrile while maintaining the reaction temperature between 0 and 5°C.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
- **Extraction:** Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Recrystallize the crude product from ethanol to yield pure **2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile**.

Synthesis Workflow

The logical workflow for the proposed synthesis is depicted in the following diagram.

Synthesis Workflow for 2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile

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